5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C7H5Cl2F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes both chloro and trifluoromethoxy functional groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of 3-(chloromethyl)-4-(trifluoromethoxy)pyridine, followed by amination to introduce the amine group at the 2-position. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or primary amines under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-chloro-3-(aminomethyl)-4-(trifluoromethoxy)pyridin-2-amine.
Scientific Research Applications
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a potential precursor for drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-3-(chloromethyl)pyridin-2-amine
- 4-(Trifluoromethoxy)-3-(chloromethyl)pyridine
Uniqueness
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of chloro, chloromethyl, and trifluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H5Cl2F3N2O |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H5Cl2F3N2O/c8-1-3-5(15-7(10,11)12)4(9)2-14-6(3)13/h2H,1H2,(H2,13,14) |
InChI Key |
LBLIQEZLKHMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)CCl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.